molecular formula C19H20N2O4S2 B2527362 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-75-9

4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2527362
CAS No.: 313469-75-9
M. Wt: 404.5
InChI Key: DVXVABUBBGZHSN-UHFFFAOYSA-N
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Description

4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its butoxy and methylsulfonyl groups contribute to its enhanced solubility and reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-butoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-4-11-25-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(27(2,23)24)12-17(16)26-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVABUBBGZHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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